molecular formula C10H15N5 B089758 Phenformin CAS No. 114-86-3

Phenformin

Cat. No. B089758
CAS RN: 114-86-3
M. Wt: 205.26 g/mol
InChI Key: ICFJFFQQTFMIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Phenformin and its derivatives are typically synthesized in a single-step chemical reaction, showcasing its chemical versatility and ease of production. This simplicity in synthesis contributes to its broad experimental use in research beyond its original pharmacological applications, particularly in exploring its antidiabetic and potential anticancer effects (Yendapally et al., 2020).

Molecular Structure Analysis

The molecular structure of Phenformin, characterized by its biguanide class, plays a crucial role in its mechanism of action. Its structure allows for modulation of glucose metabolism and has implications for neuroprotection by affecting neuronal responses to glutamate, as demonstrated in hippocampal neurons (Lee et al., 2002). Understanding Phenformin's molecular structure is essential for exploring its full potential and applications in various therapeutic areas.

Chemical Reactions and Properties

Phenformin engages in several chemical interactions and reactions, particularly with cellular components. It has been shown to protect neurons against excitotoxicity by modulating levels of NMDA receptor subunits, which decreases glutamate-induced calcium influx. This action suggests Phenformin's ability to influence chemical signaling pathways and protect against cellular damage (Lee et al., 2002).

Physical Properties Analysis

The solubility and mixing properties of Phenformin in various solvents have been extensively studied, revealing its thermodynamic characteristics. Phenformin's solubility in different solvents and its temperature-dependent behavior provide insight into its physical properties and potential for formulation in pharmaceutical applications (Zhao et al., 2019).

Chemical Properties Analysis

Phenformin's chemical properties, including its interactions with biological molecules and its effects on cellular processes, highlight its potential beyond glucose metabolism modulation. For instance, its ability to inhibit mitochondrial glycerophosphate dehydrogenase and affect cellular redox states underscores its complex biochemical interactions and potential therapeutic applications (Di Magno et al., 2020).

Scientific Research Applications

  • Neuroprotection : Phenformin has been reported to protect hippocampal neurons against excitotoxicity by modulating glutamate responses and decreasing calcium influx, suggesting potential use in preventing or treating neurodegenerative conditions (Lee et al., 2002).

  • Metabolic Effects : Studies have shown that phenformin alters glucose metabolism in both normal and obese subjects. It increases glucose turnover and redirects glucose from oxidative to nonoxidative pathways, supporting its use in metabolic disorders (Kreisberg, 1968).

  • Antitumor Activity : Phenformin exhibits antitumor effects in various cancer cell lines, including neuroblastoma and prostate adenocarcinoma cells. It inhibits cell proliferation and induces apoptotic cell death, suggesting a potential role in cancer therapy (Caraci et al., 2003).

  • Combination Therapy in Cancer : When combined with oxamate, phenformin shows synergistic anticancer effects. This combination leads to rapid cancer cell death by decreasing ATP production and accelerating reactive oxygen species production (Miskimins et al., 2014).

  • Dermatological Applications : Phenformin promotes keratinocyte differentiation via the calcineurin/NFAT pathway, suggesting its potential repurposing for the treatment of cutaneous squamous cell carcinomas (Zhou et al., 2020).

  • Inhibition of Cancer Cell Proliferation and Angiogenesis : Phenformin inhibits proliferation, invasion, and angiogenesis of cholangiocarcinoma cells through AMPK-mTOR and HIF-1A pathways, indicating its potential as a chemopreventive agent for cancer (Jaidee et al., 2020).

  • Bioenergetic and Metabolic Impact on Cancer Cells : Direct effects of phenformin on the metabolism and bioenergetics of cancer cells, such as SH-SY5Y neuroblastoma cells, have been demonstrated. Phenformin affects cell viability, causes cell cycle arrest, and induces apoptosis by impacting cellular respiration and bioenergetics (Geoghegan et al., 2017).

  • Potential as an Anticancer Agent : Phenformin's potential as an anticancer agent has been highlighted, especially considering its links with diabetes mellitus and carcinogenesis. It disrupts tumor growth through mechanisms such as AMPK activation and mTOR complex inhibition (García Rubiño et al., 2019).

  • Enhancement of Antitumor Effects of Other Drugs : Phenformin has been found to enhance the antitumor effect of drugs like BCNU in leukemia models, suggesting its use in combination therapies (Cohen & Strauss, 1976).

  • Efficacy in Pancreatic Cancer Models : Phenformin showed high antitumor efficacy against pancreatic ductal adenocarcinoma in patient-derived xenograft models, suggesting its potential in pancreatic cancer therapy (Rajeshkumar et al., 2017).

Safety And Hazards

Phenformin is generally considered to be associated with an unacceptably high incidence of lactic acidosis . In general, biguanides should be used only in stable type II diabetics who are free of liver, kidney, and cardiovascular problems and who cannot be controlled with diet . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Phenformin has been shown to be an authentic tumor disruptor, not only by the production of hypoglycemia due to caloric restriction through AMP-activated protein kinase with energy detection (AMPK) but also as a blocker of the mTOR regulatory complex . Moreover, the addition of phenformin eliminates resistance to antiangiogenic tyrosine kinase inhibitors (TKI), which prevent the uncontrolled metabolism of glucose in tumor cells . The results of this pilot clinical trial will undoubtedly be crucial for the future application of phenformin as an antitumor agent .

properties

IUPAC Name

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFJFFQQTFMIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023449
Record name Phenformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Crystals from isopropanol; pH (0.1 Molar aq soln): 6.7; MP 175-178 °C; Sol in water /Hydrochloride/, 2.32e-01 g/L
Record name Phenformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENFORMIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Phenformin binds to the AMP-activated protein kinase (AMPK). AMPK is an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated. The biguanide phenformin has been shown to independently decrease ion transport processes, influence cellular metabolism and activate AMPK. Phenformin's hypoglycemic activity is related the effect it has in activating AMPK and fooling insulin sensitive cells into thinking that insulin levels are low and causing the body to use glucose as if in a state of low caloric consumption. This drug also seems to inhibit several varients of ATP-sensitive potassium channels (namely the receptor subtype Kir6.1)., IN VITRO, PHENFORMIN, IN RELATIVELY LARGE DOSES, INCR GLUCOSE UTILIZATION BY ENHANCING ANAEROBIC GLYCOLYSIS. THIS IS THOUGHT TO OCCUR AS RESULT OF, OR COINCIDENT WITH, INHIBITION OF CELLULAR RESPIRATION. ...ADENOSINE TRIPHOSPHATE (ATP) CONCN FALL & THOSE OF LACTATE INCR. SECOND ACTION OF DRUG IS TO DECR GLUCONEOGENESIS., ...MOST RECENTLY RECOGNIZED IS INHIBITION OF INTESTINAL ABSORPTION OF GLUCOSE & PROBABLY CERTAIN OTHER SUBSTANCES AS WELL; FOR EXAMPLE, DECR ABSORPTION OF VITAMIN B12 HAS BEEN OBSERVED. ...DOES NOT ACT IN NORMAL SUBJECT...PRESUMABLY BECAUSE INCR IN PERIPHERAL GLUCOSE UTILIZATION IS COMPENSATED FOR BY INCR HEPATIC GLUCOSE..., BIGUANIDES APPARENTLY LOWER BLOOD SUGAR INDIRECTLY BY INHIBITING GLUCONEOGENESIS & INCR INSULIN SENSITIVITY. /ORAL HYPOGLYCEMICS/, They induce and increase in peripheral glucose utilization, a decrease in hepatic gluconeogenesis, and a decrease in intestinal absorption of glucose, vitamin B, and bile acids. /Biguanides/, Phenformin generally lowers the blood sugar only in the diabetic patient; it also depresses the blood sugar level in a nutritionally starved individual but not in one who is well fed. In its usual dose administered to a healthy individual, phenformin does not induce lactic acidosis. Phenformin requires insulin for its action, but does not induce and elevation in plasma insulin levels.
Record name Phenformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENFORMIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Phenformin

CAS RN

114-86-3
Record name Phenformin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenformin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenformin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENFORMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5K7529CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENFORMIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 178 °C
Record name Phenformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenformin
Reactant of Route 2
Reactant of Route 2
Phenformin
Reactant of Route 3
Reactant of Route 3
Phenformin
Reactant of Route 4
Reactant of Route 4
Phenformin
Reactant of Route 5
Reactant of Route 5
Phenformin
Reactant of Route 6
Reactant of Route 6
Phenformin

Citations

For This Compound
19,100
Citations
R Yendapally, D Sikazwe, SS Kim… - Drug development …, 2020 - Wiley Online Library
Diabetes mellitus is a serious metabolic disorder affecting millions of people worldwide. Phenformin and metformin are biguanide antidiabetic agents that are conveniently synthesized …
Number of citations: 65 onlinelibrary.wiley.com
ME García Rubiño, E Carrillo, G Ruiz Alcalá… - International journal of …, 2019 - mdpi.com
… However, it has been shown that phenformin is, with other … Moreover, the addition of phenformin eliminates resistance … In this review, we evidence the great potential of phenformin as an …
Number of citations: 71 www.mdpi.com
U Bergman, G Boman, BE Wiholm - Br Med J, 1978 - bmj.com
… , all but one being reactions to phenformin. After 1973 phenformin was prescribed less in Sweden … phenformin and metformin. The mean daily doses prescribed in 1976 were 74 mg of …
Number of citations: 126 www.bmj.com
RI MISBIN - Annals of Internal Medicine, 1977 - acpjournals.org
Since phenformin's introduction into clinical medicine, a total of 552 cases of lactic acidosis have been reported in patients taking this hypoglycemic agent. In 306 cases, sufficient …
Number of citations: 165 www.acpjournals.org
ME McGuinness, RL Talbert - Annals of pharmacotherapy, 1993 - journals.sagepub.com
OBJECTIVE: To document a case of severe metabolic and lactic acidosis secondary to phenformin. This adverse effect has almost been forgotten as 15 years have passed since its …
Number of citations: 61 journals.sagepub.com
RN Banerjee, V Kumar, SR Rao, AL Sahni, M Arya… - Diabetologia, 1975 - Springer
Effects of phenformin on blood sugar, serum triglyceride, thrombin time, euglobulin clot lysis time and cardiovascular complications were studied in maturity onset diabetics and in …
Number of citations: 11 link.springer.com
P Yuan, K Ito, R Perez-Lorenzo… - Proceedings of the …, 2013 - National Acad Sciences
… Based on the synergistic effect of combining phenformin and PLX4720 BRAFi, we hypothesized that combining phenformin with BRAFi may also influence the emergence of acquired …
Number of citations: 228 www.pnas.org
DB Shackelford, E Abt, L Gerken, DS Vasquez, A Seki… - Cancer cell, 2013 - cell.com
… We tested the therapeutic potential of metabolic drugs in NSCLC and identified phenformin… phenformin as a single agent, resulting in prolonged survival. This study suggests phenformin …
Number of citations: 585 www.cell.com
M Appleyard, KE Murray, PJ Coates… - British journal of …, 2012 - nature.com
… We sought to determine the efficacy of the biguanide phenformin in the chemoprophylaxis … We also compared the efficacy of phenformin and metformin in the treatment of MDAMB231. …
Number of citations: 114 www.nature.com
K Sakamoto, O Goransson… - American Journal of …, 2004 - journals.physiology.org
… phenformin or AICAR stimulated the phosphorylation and activation of AMPKα1 and AMPKα2 without altering LKB1 activity. Contraction, phenformin, … muscle contraction, phenformin, or …
Number of citations: 397 journals.physiology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.